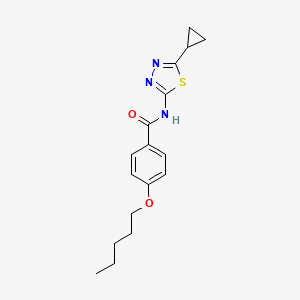![molecular formula C16H18N2O3S2 B4267036 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267036.png)
1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of piperazine compounds and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to work by modulating the activity of the glutamate receptor. Glutamate is an important neurotransmitter that is involved in learning and memory. By modulating the glutamate receptor, 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine may enhance the activity of the receptor and improve cognitive function.
Biochemical and Physiological Effects:
1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments. It has also been shown to enhance synaptic plasticity, which is important for learning and memory. In addition, 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in lab experiments include its ability to improve cognitive function and enhance synaptic plasticity. It also has a good safety profile, which is important for conducting experiments. The limitations of using 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in lab experiments include its limited availability and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. One direction is to conduct clinical trials to evaluate its efficacy and safety in humans. Another direction is to further understand its mechanism of action and to identify other potential targets for the treatment of cognitive disorders. Additionally, studies could be conducted to evaluate the potential use of 1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in combination with other drugs for the treatment of cognitive disorders.
Scientific Research Applications
1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, it has shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments. It has also been shown to enhance synaptic plasticity, which is important for learning and memory.
properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-13-7-12-22-15(13)16(19)17-8-10-18(11-9-17)23(20,21)14-5-3-2-4-6-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYMAFYZWLHIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylthiophen-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266958.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266962.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4266976.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4266986.png)
![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)

![propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267003.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267012.png)
![5-[2-(2-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267044.png)
![3-[4-oxo-9-(2-thienyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl benzoate](/img/structure/B4267045.png)
![1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4267047.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267049.png)
![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267055.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267061.png)